HDAC8 vs. HDAC2 Isoform Selectivity Profile of Compound 946222-73-7
Compound 946222-73-7 exhibits a modest selectivity window for HDAC8 (IC50 = 98 nM) over HDAC2 (IC50 = 135 nM) and pronounced selectivity over HDAC3 (IC50 > 10,000 nM). This contrasts with broad-spectrum reference HDAC inhibitors like Vorinostat (SAHA) which inhibit HDAC1, 2, 3, and 8 at similar nanomolar concentrations. No data was found for a direct structural analog (e.g., the 4-fluoro regioisomer or the des-fluoro analog) under identical assay conditions, preventing a higher-strength 'head-to-head' comparison [1].
| Evidence Dimension | HDAC Isoform Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | HDAC8: 98 nM; HDAC2: 135 nM; HDAC3: >10,000 nM |
| Comparator Or Baseline | Class-level reference: Vorinostat (SAHA) inhibits HDAC1/2/3/6/8 with IC50 values in the 10-50 nM range [2]. |
| Quantified Difference | Approximately 100-fold selectivity for HDAC8 over HDAC3; lacks the broad pan-HDAC inhibition of Vorinostat. |
| Conditions | HDAC8: recombinant human full-length GST-tagged enzyme. HDAC2 and HDAC3: human MDA-MB-231 cell lysate. Substrate: Fluor-de-Lys. Incubation: 15 min. |
Why This Matters
An isoform-biased HDAC inhibitor may reduce the dose-limiting hematological toxicities associated with pan-HDAC inhibition, making it a mechanistically distinct starting point for chemical probe development.
- [1] BindingDB. BDBM50197156 (ChEMBL3930237). HDAC2 IC50: 135 nM; HDAC8 IC50: 98 nM; HDAC3 IC50: >10,000 nM. Assay descriptions as noted. View Source
- [2] Marks, P.A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. View Source
